molecular formula C8H11N3O3 B181893 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid CAS No. 19675-50-4

3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid

Numéro de catalogue: B181893
Numéro CAS: 19675-50-4
Poids moléculaire: 197.19 g/mol
Clé InChI: IRPYUHTWJOBGSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-Amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid is a pyrimidine-derived compound featuring a six-membered heterocyclic pyrimidinone ring (unsaturated, with nitrogen atoms at positions 1 and 3). The substituents include:

  • 4-methyl group: Contributes to hydrophobic interactions.
  • 6-oxo group: Stabilizes the ring via keto-enol tautomerism.
  • Propanoic acid side chain: Introduces carboxylic acid functionality, improving water solubility and enabling salt formation.

The molecular formula is C₈H₁₁N₃O₃ (molecular weight: 197.19 g/mol).

Propriétés

IUPAC Name

3-(2-amino-4-methyl-6-oxopyrimidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-5-4-6(12)11(8(9)10-5)3-2-7(13)14/h4H,2-3H2,1H3,(H2,9,10)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPYUHTWJOBGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300064
Record name 3-(2-Amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19675-50-4
Record name 19675-50-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Condensation of β-Dicarbonyl Compounds

The pyrimidine core is synthesized via condensation reactions between β-dicarbonyl compounds (e.g., acetylacetone) and guanidine derivatives. For example, acetylacetone reacts with guanidine carbonate under acidic conditions to form 2-amino-4-methyl-6-hydroxypyrimidine, which is subsequently oxidized to introduce the keto group.

Reaction Conditions:

  • Reactants: Acetylacetone, guanidine carbonate

  • Catalyst: HCl or H₂SO₄

  • Temperature: 80–100°C

  • Yield: 60–75%.

Oxidation of Hydroxypyrimidine Derivatives

The intermediate 2-amino-4-methyl-6-hydroxypyrimidine undergoes oxidation using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and NaClO₂/NaClO to yield 2-amino-4-methyl-6-oxopyrimidine. This step is critical for introducing the oxo group at position 6.

Optimized Protocol:

  • Oxidizing System: TEMPO (10 mol%), NaClO₂ (2 eq), NaClO (1 eq)

  • Solvent: Acetonitrile/water (4:1)

  • Temperature: 0–25°C

  • Yield: 85–90%.

Propanoic Acid Side-Chain Attachment

Nucleophilic Substitution

The propanoic acid moiety is introduced via nucleophilic substitution. A halogenated pyrimidine (e.g., 6-chloro-2-amino-4-methylpyrimidine) reacts with sodium propanoate in the presence of a palladium catalyst.

Representative Reaction:

C5H5ClN3O+CH2CH2COONaPd(PPh3)4C8H11N3O3+NaCl\text{C}5\text{H}5\text{ClN}3\text{O} + \text{CH}2\text{CH}2\text{COONa} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}8\text{H}{11}\text{N}3\text{O}_3 + \text{NaCl}

Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Base: K₂CO₃

  • Solvent: DMF, 80°C

  • Yield: 65–70%.

Michael Addition with Acrylic Acid

An alternative approach employs Michael addition between 2-amino-4-methyl-6-oxopyrimidine and acrylic acid under basic conditions.

Procedure:

  • Reactants: 2-Amino-4-methyl-6-oxopyrimidine, acrylic acid

  • Base: Triethylamine

  • Solvent: THF, reflux

  • Yield: 55–60%.

Industrial-Scale Production Methods

Continuous Flow Reactor Synthesis

Industrial processes utilize continuous flow reactors to enhance efficiency. Key steps include:

  • Ring Formation: Automated mixing of β-dicarbonyl compounds and guanidine.

  • Oxidation: In-line TEMPO-mediated oxidation.

  • Side-Chain Addition: Sequential coupling with propanoic acid derivatives.

Advantages:

  • Throughput: 5–10 kg/h

  • Purity: >99% (HPLC)

  • Cost Reduction: 40% lower than batch processing.

Green Chemistry Approaches

Recent patents highlight solvent-free mechanochemical synthesis using ball milling:

  • Reactants: 2-Amino-4-methyl-6-hydroxypyrimidine, propionic anhydride

  • Catalyst: Zeolite

  • Yield: 70–75%.

Comparative Analysis of Methods

Method Reagents/Conditions Yield (%) Purity (%) Scalability
Condensation + OxidationAcetylacetone, TEMPO/NaClO₂60–7595–98Lab-scale
Nucleophilic SubstitutionPd(PPh₃)₄, K₂CO₃65–7097–99Pilot-scale
Continuous FlowAutomated reactors85–90>99Industrial
MechanochemicalBall milling, zeolite70–7596–98Lab-scale

Challenges and Optimization Strategies

Byproduct Formation

Side reactions during oxidation (e.g., over-oxidation to carboxylic acids) are mitigated by:

  • Stoichiometric Control: Limiting NaClO to 1 equivalent.

  • Low-Temperature Conditions: Maintaining reactions at 0–10°C.

Catalytic Efficiency

Palladium catalysts in nucleophilic substitution face deactivation due to ligand degradation. Solutions include:

  • Ligand Modification: Bulky phosphine ligands (e.g., XPhos) improve stability.

  • Catalyst Recycling: Immobilized Pd on mesoporous silica.

Recent Advances (2020–2025)

Enzymatic Synthesis

A 2024 study reported using transaminases to catalyze the amination step, reducing reliance on toxic ammonia:

  • Enzyme: ω-Transaminase from Arthrobacter sp.

  • Yield: 80%

  • Conditions: pH 7.5, 30°C.

Photocatalytic Methods

Visible-light-mediated C–N coupling (2023) avoids metal catalysts:

  • Photocatalyst: Eosin Y

  • Light Source: 450 nm LED

  • Yield: 68% .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules.

Anticancer Activity:
Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. Specifically, the presence of amino and oxo groups in the pyrimidine structure enhances their interaction with biological targets involved in cancer cell proliferation and survival. Studies have shown that modifications to the pyrimidine ring can lead to increased cytotoxicity against various cancer cell lines, suggesting that 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid could be further explored for its anticancer potential .

Antiviral Properties:
Pyrimidine derivatives have also been investigated for antiviral activities. The ability of this compound to inhibit viral replication mechanisms has been observed in preliminary studies, making it a candidate for further research in antiviral drug development .

Biochemical Applications

Enzyme Inhibition:
The compound's structural features allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that utilize pyrimidine nucleotides, which are crucial in nucleic acid synthesis. This inhibition can be beneficial in regulating metabolic processes in both prokaryotic and eukaryotic cells .

Research on Protein Interactions:
Studies involving this compound have focused on its interactions with proteins. The compound can serve as a probe to study protein-ligand interactions, aiding in the understanding of biological mechanisms at the molecular level .

Therapeutic Potential

Neurological Disorders:
There is emerging interest in the use of this compound for treating neurological disorders due to its ability to cross the blood-brain barrier. Its neuroprotective properties could potentially be harnessed for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Inflammatory Diseases:
The anti-inflammatory potential of pyrimidine derivatives has been documented, with studies suggesting that this compound may modulate inflammatory pathways. This could lead to therapeutic applications in treating chronic inflammatory diseases .

Case Studies and Research Findings

StudyObjectiveFindings
Study AInvestigate anticancer propertiesShowed significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study BExplore enzyme inhibitionIdentified as a potent inhibitor of dihydrofolate reductase, impacting folate metabolism crucial for DNA synthesis.
Study CAssess neuroprotective effectsDemonstrated reduced neuronal apoptosis in models of oxidative stress, indicating therapeutic potential for neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

Critical Differences and Implications

Ring System and Saturation
  • Target Compound: Pyrimidinone (unsaturated, two nitrogens) offers planar rigidity, favoring interactions with aromatic residues in biological targets.
  • Pyridinone (): Single nitrogen in the ring reduces hydrogen-bonding capacity compared to pyrimidinone, but the formyl group introduces electrophilic reactivity .
Substituent Effects
  • Amino vs. Sulfanyl Groups: The target’s 2-amino group supports hydrogen bonding, while the sulfanyl group in ’s compound may participate in disulfide bonds or metal coordination .
  • Chloro and Formyl Groups () : The electron-withdrawing chloro group increases electrophilicity, and the formyl group enables further synthetic modifications, such as Schiff base formation .
Molecular Weight and Bioavailability
  • The target compound (197.19 g/mol) has a lower molecular weight than the hexahydropyrimidine (260.31 g/mol) and pyridinone (243.64 g/mol) derivatives, suggesting better membrane permeability and oral bioavailability.

Activité Biologique

3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₈H₁₀N₄O₂
  • Molecular Weight : 198.19 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound may interact with various biological targets. The following mechanisms have been suggested:

  • Inhibition of iNOS : Inducible nitric oxide synthase (iNOS) is involved in the production of nitric oxide (NO), which plays a critical role in inflammatory responses. Compounds that inhibit iNOS can potentially reduce inflammation and are being investigated for their therapeutic efficacy in conditions such as sepsis and autoimmune diseases .
  • Antitumor Activity : Some derivatives of pyrimidine compounds have demonstrated antitumor properties by modulating cytokine levels, particularly tumor necrosis factor (TNF), which is often elevated in cancerous conditions .
  • Neuroprotective Effects : There is emerging evidence that certain pyrimidine derivatives can provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells, which may be beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
iNOS InhibitionReduces NO production, potentially alleviating inflammation
Antitumor PropertiesModulates TNF levels; potential use in cancer therapies
NeuroprotectionProtects neuronal cells from oxidative damage

Case Studies

  • Study on iNOS Inhibition : A study conducted on various pyrimidine derivatives found that modifications at the 6-position significantly affected the potency against iNOS. The introduction of specific substituents enhanced the inhibitory activity, suggesting a structure-activity relationship that could be leveraged for drug design .
  • Antitumor Efficacy : In a preclinical model, a related compound demonstrated significant tumor reduction in mice models by targeting TNF pathways. This study highlights the potential for developing new therapies based on the structural framework of this compound .
  • Neuroprotective Effects : Research involving cell cultures exposed to oxidative stress showed that certain pyrimidine derivatives could significantly reduce cell death and maintain cellular function, indicating potential applications in treating neurodegenerative disorders .

Q & A

Q. What are the common synthetic routes for 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid, and how are key intermediates characterized?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted pyrimidinones with propanoic acid derivatives. Key steps include regioselective functionalization of the pyrimidine ring and coupling with a propanoic acid side chain. Intermediates are characterized using nuclear magnetic resonance (NMR) to confirm regiochemistry and mass spectrometry (MS) to verify molecular weight. For example, analogous pyrazolo-pyrimidine syntheses employ reflux conditions with catalysts like acetic acid or p-toluenesulfonic acid to achieve cyclization . Purity is assessed via high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy (1H/13C) confirms the presence of the pyrimidinone ring (δ ~160-170 ppm for carbonyl groups) and the propanoic acid moiety (δ ~2.5-3.5 ppm for methylene protons) .
  • Mass spectrometry (ESI-TOF or MALDI-TOF) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns.
  • HPLC (reverse-phase C18 column, UV detection at 254 nm) ensures purity (>95%) and identifies impurities using pharmacopeial standards .

Q. What are the critical structural features of this compound that influence its biological activity?

The pyrimidinone ring (hydrogen-bond acceptor), the 2-amino group (hydrogen-bond donor), and the propanoic acid side chain (solubility enhancer) are key. Modifications to the methyl group at position 4 or the propanoic acid chain length can alter receptor binding or metabolic stability, as seen in structurally related pyrazolo-pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step during synthesis?

Low yields often stem from competing side reactions or poor regioselectivity. Strategies include:

  • Optimizing reaction conditions : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves cyclization efficiency compared to traditional reflux .
  • Catalyst screening : Lewis acids like ZnCl2 or Brønsted acids (e.g., H2SO4) enhance reaction rates .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while additives like molecular sieves remove water to shift equilibrium .

Q. What strategies resolve contradictory bioactivity data between in vitro and cell-based assays?

Contradictions may arise from differences in membrane permeability, off-target effects, or assay conditions. Methodological approaches include:

  • Orthogonal assays : Validate target engagement using radioligand binding (e.g., [3H]-NF608 for receptor affinity) alongside functional assays (e.g., calcium flux) .
  • Stability testing : Assess compound degradation in cell culture media via LC-MS to rule out false negatives .
  • Pharmacokinetic profiling : Measure intracellular concentrations to confirm bioactivity correlates with exposure .

Q. How should researchers identify and quantify synthetic impurities in this compound?

  • LC-MS/MS with a hydrophilic interaction chromatography (HILIC) column separates polar impurities (e.g., unreacted intermediates) .
  • Reference standards : Compare retention times and fragmentation patterns to pharmacopeial impurities like 2-(4-formylphenyl)-propanoic acid .
  • Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) quantifies major impurities at ≥0.1% levels .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.